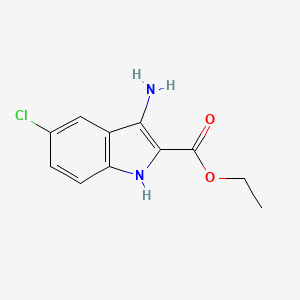

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNGJTFHRLLAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394316 | |

| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62578-58-9 | |

| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 2-Aminobenzonitriles

A novel methodology for synthesizing 3-amino-1H-indole-2-carboxylates, including ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, involves the following steps:

Protection of 2-Aminobenzonitriles :

- The starting material, 2-aminobenzonitrile, is protected as benzyl (2-cyanophenyl)carbamate.

- This step ensures stability and selectivity during subsequent reactions.

Formation of Glycinate Esters :

- Sodium hydride (NaH) is used to deprotonate the glycinate ester.

- The resulting nucleophile reacts with bromoacetate esters to form the glycinate derivative.

-

- Under low-temperature conditions, the α-carbon of the glycinate ester adds to the cyano group in an intramolecular cyclization reaction.

- This yields the indole core structure with amino and carboxylate functional groups.

-

- The N-carbamate protecting group is removed using Pd-C-mediated hydrogenolysis under neutral conditions with molecular hydrogen.

This method exhibits good functional group tolerance and provides yields ranging from 30% to 50%, depending on the substituents present on the aromatic ring and ester groups.

Direct Amination of Indole Derivatives

Another approach involves the direct amination of pre-functionalized indole derivatives:

-

- A chlorinated indole derivative, such as ethyl 5-chloro-1H-indole-2-carboxylate, is used as the precursor.

-

- The amination at the 3-position is achieved using ammonia or an amine source under catalytic conditions.

- Reagents such as palladium catalysts or transition-metal complexes are often employed to facilitate selective amination.

This method is advantageous for its simplicity but may require optimization for regioselectivity and yield.

Multi-Step Synthesis via Acyl Chlorides

This method involves multiple steps starting from simpler intermediates:

Preparation of Acyl Chloride Intermediate :

- A precursor compound is chlorinated to introduce the chloro group at the desired position on the indole ring.

-

- The acyl chloride reacts with ethanol under acidic or basic conditions to form the ethyl ester.

-

- The amino group is introduced at the 3-position using reducing agents like sodium borohydride or through catalytic hydrogenation.

This approach provides flexibility in modifying substituents but generally requires careful control of reaction conditions to avoid over-reduction or side reactions.

Comparative Analysis of Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Synthesis from 2-Aminobenzonitriles | Sodium hydride, bromoacetate esters, Pd-C | High functional group tolerance; moderate yield | Multi-step process; requires specific reagents |

| Direct Amination | Ammonia, palladium catalysts | Simple and direct | Requires optimization for regioselectivity |

| Multi-Step via Acyl Chlorides | Acyl chlorides, ethanol | Flexible for structural modifications | Risk of side reactions; multi-step synthesis |

Notes and Recommendations

- Storage Conditions : this compound should be stored at 2–8°C in a sealed container to ensure stability.

- Purity Considerations : For research purposes, a purity level above 95% is recommended.

- Optimization Strategies : Reaction conditions such as temperature, solvent choice, and catalyst loading should be optimized based on scale and desired yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles like sodium methoxide or primary amines can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives or other oxidized forms.

Reduction: Reduced amine derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate typically involves several steps, including:

- Formation of the Indole Framework: Starting from simple indole derivatives.

- Chlorination: Introducing the chloro substituent using chlorinating agents.

- Amination: Incorporating the amino group through nucleophilic substitution reactions.

- Esterification: Finalizing the structure by forming the ethyl ester.

This multi-step synthesis allows for high yields and purity levels suitable for research applications.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties:

- Anticancer Activity: Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation. For instance, a series of analogs demonstrated significant antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC₅₀ values as low as 29 nM .

- Antimicrobial Properties: The compound has been investigated for its ability to combat bacterial and fungal infections, showing promise as a bioactive agent.

Biological Research

The compound's interactions with biological targets have been extensively studied:

- Enzyme Inhibition: this compound has been identified as an inhibitor of key enzymes involved in disease pathways, particularly those related to cancer and neurodegenerative diseases.

- Neuroprotective Effects: Research indicates that certain indole derivatives may have protective effects against neurotropic viruses, enhancing their potential in treating viral infections .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for:

- Synthesis of Complex Molecules: Its structure allows for further modifications to create more complex indole derivatives with enhanced biological activities .

- Dye and Pigment Development: The compound can be utilized in developing dyes and pigments due to its stable chemical properties.

Case Studies and Research Findings

- Antiproliferative Activity Study:

- Enzyme Interaction Analysis:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The amino and chloro groups on the indole ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Features:

- Structural Motifs: The chlorine substituent enhances lipophilicity and influences electronic properties, while the amino group at position 3 provides a site for further functionalization (e.g., acylation, alkylation) .

- Synthetic Routes : Synthesis typically involves Friedel-Crafts acylation of ethyl 5-chloro-1H-indole-2-carboxylate followed by reduction or hydrolysis steps. For example, triethylsilane in trifluoroacetic acid is used to reduce acylated intermediates to alkylated derivatives .

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

Key Differences :

- The amino group (-NH₂) in the target compound allows for hydrogen bonding and further derivatization, whereas acyl or trifluoromethyl groups prioritize lipophilicity and steric effects .

Variations in Halogen Position and Ester Groups

Notes:

Biological Activity

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial and anticancer properties, making it a subject of ongoing research in various biological pathways and enzyme interactions.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 238.67 g/mol. The presence of an amino group at the 3-position and a chloro group at the 5-position of the indole ring significantly influences its biological activity and interactions with target proteins.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The amino and chloro groups enhance its binding affinity to enzymes, receptors, or other proteins, leading to modulation of various biological pathways. This compound has been studied for its ability to inhibit key enzymes involved in disease pathways, particularly in cancer and microbial infections.

Antimicrobial Activity

This compound has shown significant antimicrobial activity against various strains. In particular, it demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus, including methicillin-resistant strains (MRSA), indicating its potential as an antibacterial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.90 |

| Staphylococcus aureus (MRSA) | <1.00 |

| Candida albicans | 7.80 |

This data highlights the compound's efficacy against resistant strains, which is critical in the context of rising antibiotic resistance.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines, including A549 lung cancer cells. The compound's mechanism involves disrupting cellular processes leading to apoptosis, characterized by the overexpression of pro-apoptotic factors like Bax and caspases .

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects on A549 cells, this compound demonstrated an IC50 value indicating effective growth inhibition compared to control compounds. The results suggest that this compound could serve as a lead structure for developing new anticancer therapies .

Structure-Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. Variations in the indole scaffold can lead to different pharmacological profiles:

| Compound | Similarity | Unique Features |

|---|---|---|

| Ethyl 7-amino-5-chloro-1H-indole-2-carboxylate | 0.93 | Different amino position; potential varied activity |

| Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate | 0.89 | Variation in chlorine position affecting reactivity |

| Mthis compound | 0.88 | Methyl group instead of ethyl; altered lipophilicity |

These variations indicate that subtle changes in structure can significantly influence the compound's biological properties.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Monitoring | Yield Optimization |

|---|---|---|---|

| Acylation | AlCl₃, acyl chloride, 1,2-dichloroethane, reflux | TLC (ethyl acetate/hexane) | Combiflash (0–40% ethyl acetate/hexane) |

| Hydrolysis | 3 N NaOH in ethanol, reflux | TLC (30% ethyl acetate/hexane) | Acidification to pH 2, cold washing |

Advanced: How can reaction conditions be optimized for introducing diverse substituents at the 3-position?

Methodological Answer:

Optimization focuses on:

- Catalyst selection : Anhydrous AlCl₃ is critical for Friedel-Crafts acylation, but alternative Lewis acids (e.g., FeCl₃) may reduce side reactions.

- Solvent effects : Polar aprotic solvents (e.g., DCE) enhance electrophilic substitution.

- Temperature control : Prolonged reflux (>3 h) risks decomposition; argon atmosphere prevents oxidation .

- Post-reaction workup : Ice-cold water quenching minimizes byproduct formation.

Q. Data Consideration :

- TLC thresholds : Lower ethyl acetate ratios (25%) improve acylated product separation.

- Chromatography gradients : Stepwise elution (0–40% ethyl acetate) resolves structurally similar derivatives .

Basic: What analytical techniques validate the purity and structure of this compound?

Methodological Answer:

- TLC : Primary monitoring tool using 30% ethyl acetate/hexane; Rf values compared to precursors .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., amino group at C3, ethyl ester at C2).

- Mass spectrometry : HRMS (e.g., FAB-HRMS) verifies molecular weight (±0.001 Da) .

Q. Table 2: Key Spectral Data

| Technique | Diagnostic Signals |

|---|---|

| ¹H NMR | δ 1.3–1.4 (t, ester -CH₂CH₃), δ 6.8–7.2 (indole aromatic protons) |

| ¹³C NMR | δ 165–170 (ester C=O), δ 110–150 (indole carbons) |

| HRMS | [M+H]⁺ calculated for C₁₁H₁₀ClN₂O₂: 253.0375 |

Advanced: How does the 3-amino group influence reactivity in further functionalization?

Methodological Answer:

The 3-amino group enables:

Nucleophilic reactions : Reacts with chloroacetyl chloride to form amides (e.g., ethyl 3-[(chloroacetyl)amino] derivatives) under basic conditions (K₂CO₃/DMF) .

Cyclocondensation : With aldehydes or ketones, forms Schiff bases, which can cyclize to heterocycles (e.g., thiazoles) using acetic acid/sodium acetate reflux .

Q. Critical Parameters :

- pH control : Neutral or mildly acidic conditions prevent amino group protonation, enhancing nucleophilicity.

- Solvent polarity : DMF or PEG-400 improves solubility of polar intermediates .

Basic: What are common applications of this compound in medicinal chemistry?

Methodological Answer:

- SAR studies : The 5-chloro and 3-amino groups are pharmacophores for allosteric modulation. For example, analogous indole-2-carboxamides show potent activity as allosteric GPCR modulators .

- Enzyme inhibition : Derivatives inhibit HIV integrase and cancer-related kinases via π-π stacking and hydrogen bonding .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

- Control experiments : Compare activity of the parent compound vs. analogs lacking the 3-amino or 5-chloro groups.

- Computational modeling : MD simulations assess binding modes (e.g., AutoDock Vina).

- Dose-response curves : EC₅₀/IC₅₀ values clarify potency discrepancies.

Case Study :

Indole-2-carboxamides with 3-methyl vs. 3-amino substituents show 10-fold differences in GPCR modulation due to steric hindrance .

Basic: What safety precautions are required during synthesis?

Methodological Answer:

- Anhydrous conditions : Use argon lines and dried solvents to prevent AlCl₃ hydrolysis.

- Acid handling : Neutralize NaOH with 0.1 N HCl in a fume hood to avoid chlorine gas release.

- Waste disposal : Quench AlCl₃ with ice-water before disposal .

Advanced: What strategies improve yields in large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.